1-[4-(Piperidin-1-ylsulfonyl)phenyl]piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-piperidin-1-ylsulfonylphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c19-21(20,18-10-2-1-3-11-18)15-6-4-14(5-7-15)17-12-8-16-9-13-17/h4-7,16H,1-3,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPONFHYRKJJMCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Piperidin-1-ylsulfonyl)phenyl]piperazine typically involves the reaction of piperazine with 4-(piperidin-1-ylsulfonyl)benzene. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Piperidin-1-ylsulfonyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .
Scientific Research Applications
1-[4-(Piperidin-1-ylsulfonyl)phenyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(Piperidin-1-ylsulfonyl)phenyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (EWGs) : Trifluoromethyl (SC212) and sulfonyl groups (target compound) enhance receptor binding and metabolic stability. For example, SC212's trifluoromethyl group contributes to atypical antipsychotic activity , while sulfonyl groups in acaricidal agents improve membrane penetration .
- Electron-donating groups (EDGs) : Methoxy substituents (e.g., 1-(2-methoxyphenyl)piperazine) increase 5-HT1A affinity due to enhanced hydrogen bonding .
- Steric effects : Bulky substituents like benzhydryl (7c) or benzyl groups (16) may reduce activity by hindering target interactions .
Antibacterial Activity
Piperazine derivatives with carboxyl groups (e.g., 4a-4g) exhibit antibacterial activity via salt-bridge interactions with Mg²⁺ in DNA topoisomerase II. However, bulky arylpiperazine moieties (e.g., 5g-5k) reduce activity, suggesting a balance between substituent size and efficacy .
Central Nervous System (CNS) Targets
- Dopamine Receptors: SC211 shows D4R selectivity, while SC212 targets D2R with structural novelty . The target compound’s sulfonyl group may confer distinct selectivity compared to halogenated analogs.
- Serotonin Receptors: 1-(2-Methoxyphenyl)piperazine derivatives achieve nanomolar affinity for 5-HT1A receptors, whereas trifluoromethylphenyl analogs (e.g., p-aminophenyl-ethyl-m-trifluoromethylphenyl piperazine) inhibit sympathetic nerve discharge via 5-HT1A agonism .
Allosteric Modulation
4-Chlorophenyl and trifluoromethyl substituents on piperazine (e.g., 8f, 8j) enhance allosteric modulation of A1 adenosine receptors, suggesting EWGs improve binding pocket interactions .
Biological Activity
1-[4-(Piperidin-1-ylsulfonyl)phenyl]piperazine (CAS No. 886506-36-1) is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in neurological and psychiatric disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interaction with biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H23N3O2S. It comprises a piperazine ring and a piperidinyl sulfonyl group attached to a phenyl moiety, which contributes to its ability to interact with various biological targets.
This compound exhibits diverse biological activities, primarily through its interaction with neurotransmitter receptors and enzymes involved in critical biochemical pathways. Its mechanism of action can be summarized as follows:
- Receptor Binding : The compound has shown affinity for serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in mood regulation and psychotic disorders.
- Enzyme Inhibition : It may inhibit enzymes such as inosine-5′-monophosphate dehydrogenase (IMPDH), which plays a crucial role in nucleotide synthesis, thereby affecting cellular proliferation in pathogens like Mycobacterium tuberculosis .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been developed that target M. tuberculosis with promising efficacy against resistant strains .
2. Antitumor Effects
In vitro studies have demonstrated that piperazine derivatives can induce cytotoxicity in various cancer cell lines, including those from the liver and breast . The mechanism often involves the modulation of cell cycle progression and apoptosis pathways.
3. Neurological Applications
Given its receptor binding profile, this compound is being explored for potential use as an antipsychotic agent. Its ability to modulate serotonin pathways suggests it could alleviate symptoms associated with schizophrenia and other mood disorders.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
Q & A
Q. What are the recommended synthetic routes for 1-[4-(Piperidin-1-ylsulfonyl)phenyl]piperazine, and how can reaction conditions be optimized?
Methodological Answer:
- Core Strategy : Utilize sulfonylation of the phenylpiperazine scaffold. First, synthesize 4-(piperazin-1-yl)benzenesulfonyl chloride via chlorosulfonation of 4-phenylpiperazine, followed by reaction with piperidine.
- Optimization : Control temperature (0–5°C during sulfonylation to minimize side reactions) and stoichiometry (1:1.2 molar ratio of piperidine to sulfonyl chloride). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Validate purity using HPLC (≥95%) and NMR .
- Troubleshooting : Monitor for over-sulfonylation by TLC; quench excess reagents with ice-cold water.
Q. How can structural characterization of this compound be performed to confirm its identity?
Methodological Answer:
Q. What preliminary assays are suitable for evaluating its biological activity?
Methodological Answer:
- Target Selection : Prioritize receptors/enzymes with known affinity for sulfonamide-piperazine hybrids (e.g., serotonin 5-HT, carbonic anhydrase).
- In Vitro Assays :
- Receptor Binding : Radioligand displacement assays (IC determination) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition via 4-nitrophenyl acetate hydrolysis) .
- Dose Range : Test 0.1–100 µM concentrations. Include positive controls (e.g., acetazolamide for carbonic anhydrase).
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?
Methodological Answer:
Q. What computational strategies can predict off-target interactions or metabolic stability?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against CYP450 isoforms (e.g., CYP3A4) for metabolic liability assessment .
- MD Simulations : Simulate ligand-receptor complexes (e.g., 5-HT) for >100 ns to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .
- ADMET Prediction : Employ SwissADME or ProTox-II to estimate logP, BBB permeability, and hepatotoxicity .
Q. How should contradictory activity data (e.g., variable IC50_{50}50 across studies) be resolved?
Methodological Answer:
- Source Analysis : Verify assay conditions (pH, buffer composition, cell lines). For example, serotonin receptor binding assays are sensitive to Mg concentration .
- Replicability : Repeat experiments with standardized protocols (e.g., NIH guidelines for dose-response curves).
- Structural Confirmation : Re-characterize batches via LC-MS to rule out degradation or isomerization .
Q. What strategies optimize bioavailability without compromising target affinity?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable esters at the piperazine nitrogen to enhance solubility.
- Salt Formation : Prepare hydrochloride or citrate salts to improve aqueous solubility.
- In Vivo PK Studies : Administer orally (10 mg/kg in rodents) and measure plasma concentration via LC-MS/MS. Adjust logD (aim for 1–3) using substituent modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
